molecular formula C7H7ClS B1580423 (2-Chlorophenyl)methanethiol CAS No. 39718-00-8

(2-Chlorophenyl)methanethiol

Cat. No. B1580423
CAS RN: 39718-00-8
M. Wt: 158.65 g/mol
InChI Key: WWFIIZLHSNBNTC-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methanethiol” is a chemical compound with the CAS Number: 39718-00-8 . It has a molecular weight of 158.65 and its IUPAC name is (2-chlorophenyl)methanethiol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)methanethiol” is C7H7ClS . The InChI code is 1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 and the InChI Key is WWFIIZLHSNBNTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)methanethiol” is a liquid at room temperature . It has a molecular weight of 158.65 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.

Scientific Research Applications

Environmental and Biological Effects

  • Cytogenetic and Genotoxic Effects : 2-Chlorophenol, a related compound, demonstrated cytotoxic and genotoxic effects on the root meristem cells of Allium cepa, highlighting the potential environmental and biological impact of chlorinated organic pollutants like (2-Chlorophenyl)methanethiol derivatives. These effects were observed through changes in root growth, mitotic index, chromosomal abnormalities, and DNA damage, indicating the significance of monitoring and managing the release of such chemicals into the environment (Küçük & Liman, 2018).

Chemical Synthesis and Applications

  • Synthesis and Characterization : A study on the air oxidation of 2-Chlorophenyl methanethiol catalyzed by selenides yielded disulfide polymorphs, which were characterized for their crystal structure and molecular interactions. This research has implications for the synthesis of complex sulfur-containing organic compounds and their potential applications in various industrial processes (Srivastava et al., 2010).

  • Catalysis and Methane Activation : Research into the catalytic conversion of methane into more useful chemicals and fuels identified challenges and opportunities for utilizing methane, a potent greenhouse gas, as a feedstock. This area of study is crucial for developing sustainable chemical processes and for mitigating climate change impacts by transforming methane into value-added products (Lunsford, 2000).

Methane Detection and Utilization

  • Methane Sensing : A novel approach for CH4 sensing using hierarchical ultrathin NiO nanoflakes was reported, demonstrating high sensitivity, selectivity, and excellent performance for detecting methane at room temperature. This advancement is significant for environmental monitoring and safety applications, especially in industries where methane is a major component (Zhou et al., 2018).

Methane to Methanethiol Synthesis

  • Catalytic Synthesis of Methanethiol : The direct synthesis of methanethiol from CO and H2S was explored using vanadium-based catalysts, showing promising activity and selectivity. This process is of interest for producing methanethiol, a valuable sulfur-containing compound, from simple feedstocks, highlighting the potential for innovative synthetic routes in chemical manufacturing (Mul et al., 2003).

Safety And Hazards

“(2-Chlorophenyl)methanethiol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .

properties

IUPAC Name

(2-chlorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFIIZLHSNBNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methanethiol

CAS RN

39718-00-8
Record name 2-Chlorobenzyl mercaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-chlorotoluene-α-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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